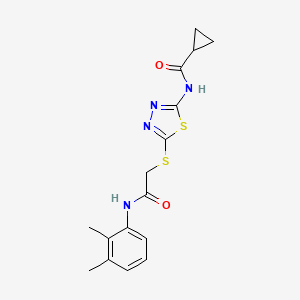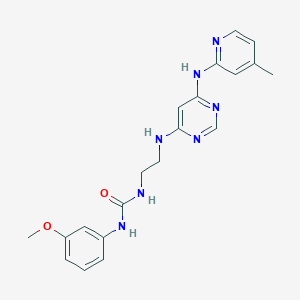
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Catalytic Synthesis Methods : Research on pyrimidine derivatives, similar in structure to the compound , highlights the importance of catalytic synthesis methods. For instance, the synthesis of pyrimidine and dihydropyrimidinone derivatives through catalysis demonstrates the versatility of these compounds in synthetic organic chemistry. Such methodologies often emphasize the efficiency of synthesis, yield optimization, and the potential for producing various derivatives with tailored properties (Ni Shu-jing, 2004; Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Chemical Degradation Studies : Investigations into the degradation pathways of structurally similar compounds, like chlorimuron-ethyl, provide insights into environmental stability and degradation mechanisms. These studies are crucial for understanding the environmental impact and potential remediation strategies for such chemicals (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).
Chiral Properties and Biological Activity : Studies on the chiral isomers of related compounds emphasize the significance of stereochemistry in medicinal chemistry. The activity differences between S- and R-isomers in biological systems underline the importance of chiral purity and control in the synthesis of pharmaceuticals (C. Temple, G. Rener, 1992).
Potential Applications
Antiparkinsonian Activity : The synthesis and evaluation of urea and thiourea derivatives of pyrimidine for their antiparkinsonian activity highlight the potential therapeutic applications of such compounds. This research contributes to the development of new treatments for neurodegenerative diseases, demonstrating the broader implications of synthetic chemistry in healthcare (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Antibacterial and Antiproliferative Activities : The synthesis of uracil derivatives and their screening for antibacterial activity against Gram-positive bacteria showcase the potential of pyrimidine derivatives in addressing antibiotic resistance. Furthermore, the design, synthesis, and evaluation of thieno[3,2-d]pyrimidin-4-yl derivatives for antiproliferative activity against cancer cell lines underscore the versatility of these compounds in medicinal applications (C. Zhi et al., 2005; Pei Huang et al., 2020).
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-6-7-21-18(10-14)27-19-12-17(24-13-25-19)22-8-9-23-20(28)26-15-4-3-5-16(11-15)29-2/h3-7,10-13H,8-9H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYDHAOFDFHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


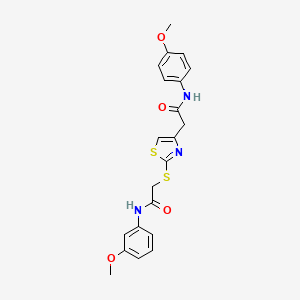
![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)
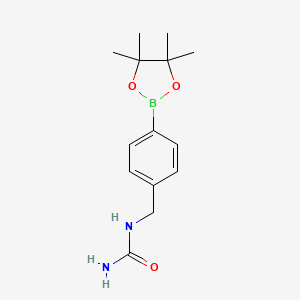


![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)
![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)

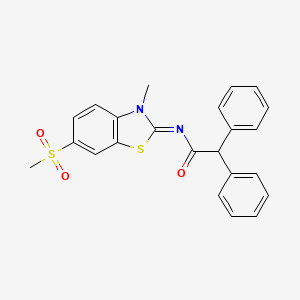
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
